Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane
CAS No.: 919488-50-9
Cat. No.: VC16927587
Molecular Formula: C34H38Se2
Molecular Weight: 604.6 g/mol
* For research use only. Not for human or veterinary use.
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane - 919488-50-9](/images/structure/VC16927587.png)
Specification
CAS No. | 919488-50-9 |
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Molecular Formula | C34H38Se2 |
Molecular Weight | 604.6 g/mol |
IUPAC Name | 1-methyl-4-[4-[4-[4-[4-(4-methylphenyl)phenyl]butyldiselanyl]butyl]phenyl]benzene |
Standard InChI | InChI=1S/C34H38Se2/c1-27-9-17-31(18-10-27)33-21-13-29(14-22-33)7-3-5-25-35-36-26-6-4-8-30-15-23-34(24-16-30)32-19-11-28(2)12-20-32/h9-24H,3-8,25-26H2,1-2H3 |
Standard InChI Key | VGYPNKDURDGZIO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se][Se]CCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane, delineates its molecular architecture:
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A diselane core (Se-Se) forms the central motif.
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Two 4-(4'-methylbiphenyl)butyl groups are symmetrically attached to each selenium atom.
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The biphenyl moiety comprises two benzene rings linked at the 1,1'-positions, with a methyl group at the 4'-position of one ring.
Molecular Formula: C₃₄H₃₈Se₂
Molecular Weight: 634.6 g/mol (calculated).
Comparative analysis with structurally similar compounds, such as bis(4′-methyl-1,1′-biphenyl-4-yl) perselenide (C₂₆H₂₂Se₂) , reveals that the addition of butyl spacers in the query compound introduces enhanced conformational flexibility. This structural modification likely influences solubility, reactivity, and intermolecular interactions.
Synthetic Strategies and Reaction Pathways
While no direct synthesis of bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane has been reported, established methods for analogous diselenides provide a framework for its potential preparation.
Selenolate Coupling Reactions
A plausible route involves the reaction of 4-(4'-methylbiphenyl)butyl halides with potassium selenocyanate (KSeCN), followed by alkaline hydrolysis to generate selenolate intermediates. Subsequent oxidative coupling of these intermediates could yield the target diselenide. This method mirrors the synthesis of bis(4,5-dimethyl-2-nitrophenyl)diselane, where xylyl halides react with KSeCN under alkaline conditions (65°C, K₃PO₄, H₂O).
Hypothetical Reaction Scheme:
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Halide Preparation:
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Selenolate Formation:
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Oxidative Coupling:
Industrial Scalability Challenges
Industrial production would require optimization of solvent systems and temperature controls to manage the reactivity of selenium intermediates. The use of water as a solvent, as demonstrated in, aligns with green chemistry principles but may necessitate phase-transfer catalysts for biphenyl-containing substrates.
Physicochemical Properties
Spectral Characteristics
While experimental data for the query compound is unavailable, related diselenides exhibit distinct spectroscopic signatures:
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¹H NMR: Methyl groups on biphenyl rings resonate at δ 2.3–2.5 ppm, while aromatic protons appear as multiplet signals between δ 6.8–7.6 ppm .
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¹³C NMR: Quaternary carbons adjacent to selenium atoms are deshielded, typically observed at δ 125–135 ppm .
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UV-Vis: Diselenides often show absorption bands near 250–300 nm due to Se-Se σ→σ* transitions.
Thermal Stability
The Se-Se bond in diselenides generally exhibits moderate thermal stability, with decomposition temperatures ranging from 150–250°C. The butyl spacers in the query compound may lower melting points compared to rigid analogs like bis(4′-methylbiphenyl)diselane (m.p. ~180°C) .
Biological and Redox Activity
Organoselenium compounds are renowned for their redox-modulating properties. While no cytotoxicity data exists for the query compound, structurally related diselenides demonstrate dose-dependent prooxidant and antioxidant effects:
Prooxidant Mechanisms
In cancer cell lines (e.g., MCF-7, CCRF-CEM), diselenides induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization. The nitro groups in enhance electron-withdrawing effects, but methyl substituents in the query compound may attenuate redox activity.
Applications in Materials Science
Nonlinear Optical Materials
Noncentrosymmetric diselenides, such as the sulfonate ester in , exhibit second-harmonic generation (SHG) properties. The query compound’s biphenyl groups and flexible butyl chains could promote crystalline packing conducive to SHG activity.
Catalytic Applications
Diselenides serve as precatalysts in cross-coupling reactions. The butyl spacers may improve solubility in nonpolar solvents, broadening substrate compatibility.
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